(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone
Overview
Description
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone is a chemical compound with the molecular formula C16H12BrN3O and a molecular weight of 342.198 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with 4-bromobenzoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone
- (5-Amino-1-(2-methylphenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone
- (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone
Uniqueness
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromophenyl groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(4-bromophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)15(21)14-10-19-20(16(14)18)13-4-2-1-3-5-13/h1-10H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSMYXDQQXFWEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399011 | |
Record name | (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618091-10-4 | |
Record name | (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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